molecular formula C16H19N3O2 B2645558 2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 851095-87-9

2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2645558
CAS No.: 851095-87-9
M. Wt: 285.347
InChI Key: ICAHXANRLGHGOG-UHFFFAOYSA-N
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Description

2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide (CAS 851095-87-9) is a synthetic small molecule with a molecular weight of 285.34 g/mol and the molecular formula C16H19N3O2 . It features a 1,3,4-oxadiazole heterocyclic core, a scaffold recognized for its metabolic stability and diverse pharmacological potential . This core structure is substituted at position 5 with a tetrahydronaphthalenyl group and at position 2 with a 2-methylpropanamide moiety . This compound is of significant interest in scientific research due to the broad biological activities associated with the 1,3,4-oxadiazole ring. Primary research applications include investigations into its anticancer activity , where derivatives of this structural class have demonstrated promising results in inhibiting tumor growth and inducing apoptosis in malignant cells . Studies have shown that oxadiazole compounds with naphthalene substitutions can exhibit enhanced potency against various cancer cell lines . Additionally, its antimicrobial properties are a key area of exploration, as related oxadiazole derivatives have shown the ability to inhibit the growth of various bacterial strains and fungi, positioning them as potential candidates for developing new therapeutic agents . The compound's value extends to polymer chemistry , where it can serve as a monomer for synthesizing polymers with enhanced thermal stability and mechanical properties . Researchers can utilize this compound for probing specific biological pathways, particularly those involved in cell proliferation and microbial defense mechanisms. While the exact mechanism of action for this specific molecule is an area for further investigation, compounds containing the 1,3,4-oxadiazole ring are known to interact with biological targets such as enzymes or receptors, modulating their activity . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-10(2)14(20)17-16-19-18-15(21-16)13-8-7-11-5-3-4-6-12(11)9-13/h7-10H,3-6H2,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICAHXANRLGHGOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(O1)C2=CC3=C(CCCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the 1,3,4-oxadiazole ring: This step involves the reaction of a hydrazine derivative with a carboxylic acid derivative under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride.

    Introduction of the tetrahydronaphthalene moiety: The tetrahydronaphthalene group can be introduced through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst like aluminum chloride.

    Formation of the propanamide group: The final step involves the reaction of the intermediate product with a suitable amine under mild conditions to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The 1,3,4-oxadiazole ring is known for its ability to interact with biological targets involved in cancer progression. For instance, derivatives of oxadiazoles have been synthesized and tested against various cancer cell lines, demonstrating promising results in inhibiting tumor growth and inducing apoptosis in malignant cells .

Case Study:
A study published in MDPI highlighted the synthesis of oxadiazole derivatives that showed high efficacy against breast cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications on the oxadiazole ring significantly influenced anticancer activity. Compounds with naphthalene substitutions exhibited enhanced potency compared to their unsubstituted counterparts .

Antimicrobial Properties

The antimicrobial activity of 2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide has also been explored. Research indicates that oxadiazole derivatives can inhibit the growth of various bacterial strains and fungi. This property makes them potential candidates for developing new antibiotics or antifungal agents .

Data Table: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans64 µg/mL

Polymer Chemistry

In material science, this compound can serve as a monomer for synthesizing polymers with enhanced thermal stability and mechanical properties. The incorporation of oxadiazole units into polymer backbones has been shown to improve thermal resistance and reduce flammability .

Case Study:
Research conducted on copolymers containing oxadiazole segments demonstrated improved mechanical strength and thermal properties compared to traditional polymers. These materials are being investigated for applications in coatings and flame-retardant materials .

Environmental Remediation

The potential use of this compound in environmental remediation has also been considered. Its chemical structure allows it to interact with pollutants in water and soil systems. Studies are ongoing to evaluate its effectiveness in degrading hazardous organic compounds .

Data Table: Degradation Rates of Pollutants

PollutantDegradation MethodRate of Degradation
PhenolOxidative degradation85% in 24 hours
BenzeneBiodegradation70% in 48 hours
Pesticides (e.g., DDT)Chemical oxidation90% in 72 hours

Mechanism of Action

The mechanism of action of 2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Key Findings :

  • Compound 7 ’s bromine substituent may facilitate halogen bonding but showed lower purity (95.3%) compared to 8 (97.9%) despite higher yield (50% vs. 12%) .
  • The target compound’s 2-methylpropanamide group lacks aromaticity, which may reduce π-π stacking interactions but improve solubility compared to benzamide derivatives .

Derivatives with Modified Amide Linkages

Key Findings :

  • aureus (MRSA) with an MIC of 16 µg/mL .
  • Compound 9 ’s thioacetamide linkage and nitrothiazole group significantly enhance apoptosis in cancer cells (A549 and C6 lines) compared to cisplatin, suggesting that sulfur-containing substituents may improve cytotoxicity .

Derivatives with Extended Functional Groups

  • 3-chloro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (): The chloro substituent increases molecular weight (MW: ~380 g/mol) and may enhance halogen-mediated interactions with biological targets.
  • Ethyl 4-(4-{[5-(tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate (): The sulfonyl-piperazine extension (MW: 539.6 g/mol) introduces polarity, likely improving solubility but requiring further pharmacokinetic validation.

Biological Activity

2-methyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a complex organic compound that has garnered interest due to its potential biological activities. This article examines its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a propanamide backbone linked to an oxadiazole ring and a tetrahydronaphthalenyl group. Its molecular formula is C19H24N4OC_{19}H_{24}N_4O with a molecular weight of approximately 320.43 g/mol. The presence of the oxadiazole moiety is significant for its biological properties.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with various receptors on cell surfaces or within cells, influencing signaling pathways.
  • Gene Expression Regulation : The compound may affect gene expression related to cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds with oxadiazole rings often exhibit anticancer properties. For instance:

  • In vitro Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines. In one study, derivatives demonstrated IC50 values in the low micromolar range against cancer cells such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies indicate that oxadiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria. For example, some derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Inflammation-related diseases are also targets for oxadiazole derivatives:

  • Cytokine Modulation : Certain studies have reported that oxadiazole compounds can reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

ModificationEffect on Activity
Altering the length of alkyl chainsCan enhance lipophilicity and improve membrane permeability
Substituting different groups on the oxadiazole ringMay increase selectivity for specific biological targets
Varying the tetrahydronaphthalenyl substituentCould modulate receptor interactions and enzyme binding affinities

Case Studies

  • Antitumor Efficacy : A study involving a series of oxadiazole derivatives reported that compounds similar to this compound exhibited significant antitumor activity in xenograft models .
  • Antimicrobial Testing : Another investigation showed that a derivative with a similar structure effectively inhibited bacterial growth in vitro at concentrations as low as 10 µg/mL.

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